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For Researchers, Scientists, and Drug Development Professionals

Abstract
Lankacidin C (LC-2) is a complex polyketide natural product isolated from Streptomyces rochei.

It belongs to the lankacidin class of antibiotics and has garnered significant interest due to its

potent antimicrobial and antitumor activities. This document provides a comprehensive

overview of the synthesis, characterization, and biological activity of Lankacidin C, intended to

serve as a technical guide for researchers and professionals in the field of drug development.

Chemical and Physical Properties
Lankacidin C is a 17-membered macrocyclic compound featuring a δ-lactone ring. Its complex

structure includes multiple stereocenters, making its total synthesis a significant chemical

challenge.
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Property[1] Value[1]

Molecular Formula C25H33NO7

Molecular Weight 459.5 g/mol

IUPAC Name

N-

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-

dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-

oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-

yl]-2-oxopropanamide

CAS Number 23623-31-6

Appearance Not specified in literature

Solubility
Poorly soluble in water, soluble in most organic

solvents.[2]

Synthesis of Lankacidin C
The total synthesis of Lankacidin C is a complex undertaking that has been approached

through various strategies. The first enantioselective total synthesis was reported by Kende

and coworkers.[3] More recent approaches have focused on modular and biomimetic strategies

to improve efficiency and allow for the synthesis of analogues.

Retrosynthetic Analysis and Key Strategies
Several distinct synthetic strategies have been employed to construct the Lankacidin C

macrocycle.

Kende's Approach (1993): The first total synthesis utilized a convergent approach,

assembling two complex fragments derived from D-arabinose and L-aspartic acid. The

synthesis was 34 steps in the longest linear sequence.[3]

Modular Synthesis (Seiple and coworkers): More recent strategies have focused on a

modular approach, allowing for the synthesis of various Lankacidin analogues by combining

different building blocks. Key reactions in these syntheses include Stille coupling and Tsuji–

Trost reactions for macrocyclization.[3][4]
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Biomimetic Synthesis (Hong and coworkers): A biomimetic approach has also been

developed, featuring a key Mannich macrocyclization step. This strategy significantly

shortens the synthetic route.[5][6]

Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the total synthesis of Lankacidin C,

based on the modular approaches.
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A generalized workflow for the modular synthesis of Lankacidin C.

Characterization of Lankacidin C
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The structure of Lankacidin C has been elucidated and confirmed through a combination of

spectroscopic and crystallographic techniques.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural

characterization of Lankacidin C and its synthetic intermediates.

Technique Description

¹H-NMR

Provides information on the proton environment

in the molecule, including chemical shifts and

coupling constants that help define the

connectivity and stereochemistry.

¹³C-NMR

Determines the number and chemical

environment of the carbon atoms in the

molecule.

2D-NMR (COSY, HMQC, HMBC)

These techniques are used to establish

correlations between protons and carbons,

aiding in the complete assignment of the

complex structure.

Detailed, specific spectral data can be found in the supporting information of the cited synthesis

publications.[7]

Crystallographic Data
X-ray crystallography has been instrumental in confirming the absolute stereochemistry of

Lankacidin C and its analogues. The crystal structure of Lankacidin C in complex with the large

ribosomal subunit of Deinococcus radiodurans has been solved, providing insights into its

mechanism of antimicrobial action.[8][9][10] This data is available from the Protein Data Bank

(PDB ID: 3JQ4).[9]

Biological Activity and Mechanism of Action
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Lankacidin C exhibits a dual spectrum of biological activity, functioning as both an antimicrobial

and an antitumor agent.

Antimicrobial Activity
Lankacidin C is active against various Gram-positive bacteria.[3] Its mechanism of action is the

inhibition of protein synthesis.[9]

Target: Binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial

ribosome.[9][11]

Effect: Interferes with peptide bond formation, thereby halting protein synthesis.[9]

Synergy: Exhibits synergistic activity with lankamycin, another antibiotic produced by S.

rochei, which binds to a neighboring site on the ribosome.[9][11]

Antitumor Activity
Lankacidin C has demonstrated cytotoxicity against several cancer cell lines.[3]

Cell Line Activity

L1210 leukemia Active[3]

B16 melanoma Active[3]

6C3 HED/OG lymphosarcoma Active[3]

HeLa IC50 > 100 µM[9]

T47D Cytotoxic[12]

The primary mechanism of its antitumor activity is the stabilization of microtubules, similar to

the action of paclitaxel.[12] This disruption of microtubule dynamics leads to cell cycle arrest

and apoptosis.

Mechanism of Action: Microtubule Stabilization
The following diagram illustrates the proposed mechanism of antitumor action of Lankacidin C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/publication/256099227_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://www.researchgate.net/publication/49799666_Crystal_structure_of_the_synergistic_antibiotic_pair_lankamycin_and_lankacidin_in_complex_with_the_large_ribosomal_subunit
https://www.researchgate.net/publication/49799666_Crystal_structure_of_the_synergistic_antibiotic_pair_lankamycin_and_lankacidin_in_complex_with_the_large_ribosomal_subunit
https://www.researchgate.net/figure/Structures-of-lankacidin-C-a-lankacidinol-A-b-virtual-screening-hit-1682031551-7_fig5_308958924
https://www.researchgate.net/publication/49799666_Crystal_structure_of_the_synergistic_antibiotic_pair_lankamycin_and_lankacidin_in_complex_with_the_large_ribosomal_subunit
https://www.researchgate.net/publication/49799666_Crystal_structure_of_the_synergistic_antibiotic_pair_lankamycin_and_lankacidin_in_complex_with_the_large_ribosomal_subunit
https://www.researchgate.net/figure/Structures-of-lankacidin-C-a-lankacidinol-A-b-virtual-screening-hit-1682031551-7_fig5_308958924
https://www.researchgate.net/publication/256099227_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://www.researchgate.net/publication/256099227_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://www.researchgate.net/publication/256099227_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://www.researchgate.net/publication/256099227_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://www.researchgate.net/publication/49799666_Crystal_structure_of_the_synergistic_antibiotic_pair_lankamycin_and_lankacidin_in_complex_with_the_large_ribosomal_subunit
https://escholarship.org/content/qt6v43b7pk/qt6v43b7pk.pdf
https://escholarship.org/content/qt6v43b7pk/qt6v43b7pk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lankacidin C (LC-2)

Stabilization of Microtubules Tubulin Dimers

Microtubules

PolymerizationDepolymerization

Disruption of Microtubule Dynamics

Cell Cycle Arrest (G2/M phase)

Apoptosis

Click to download full resolution via product page

Mechanism of antitumor action of Lankacidin C via microtubule stabilization.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Lankacidin C can be

found in the supplementary information of the primary literature.[3][7][13] Below are

generalized protocols for assessing its key biological activities.

In Vitro Translation Inhibition Assay
This assay is used to determine the antimicrobial activity of Lankacidin C by measuring its

effect on bacterial protein synthesis.

System Preparation: A cell-free transcription/translation system (e.g., E. coli S30 extract) is

prepared.[14][15]
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Reaction Mixture: The reaction mixture typically contains the cell-free extract, a DNA

template encoding a reporter gene (e.g., luciferase), amino acids, and energy sources.[14]

[16]

Inhibitor Addition: Lankacidin C is added to the reaction mixture at various concentrations. A

control with no inhibitor is also prepared.

Incubation: The reaction is incubated at 37°C to allow for transcription and translation.

Quantification: The amount of reporter protein synthesized is quantified (e.g., by measuring

luminescence for luciferase).

Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value

is determined.

Microtubule Polymerization Assay
This assay assesses the antitumor activity of Lankacidin C by measuring its effect on tubulin

polymerization.[17][18][19]

Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., PIPES

buffer).[17]

Reaction Setup: The tubulin solution is placed in a temperature-controlled

spectrophotometer. Lankacidin C, a positive control (e.g., paclitaxel), and a negative control

(e.g., DMSO) are added to separate samples.

Initiation of Polymerization: GTP is added to initiate microtubule polymerization, and the

temperature is raised to 37°C.

Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the

increase in absorbance (turbidity) at 340-350 nm over time.[19]

Data Analysis: The rate and extent of polymerization in the presence of Lankacidin C are

compared to the controls to determine its microtubule-stabilizing effect.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://assets.fishersci.com/TFS-Assets/BID/Technical-Notes/mammalian-in-vitro-translation-cell-free-systems.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3941064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://www.researchgate.net/figure/Tubulin-polymerization-curves-at-different-conditions-Polymerization-is-followed-by_fig8_308958924
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00543/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00543/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lankacidin C is a potent natural product with significant potential for development as both an

antimicrobial and an antitumor agent. Its complex structure has spurred the development of

innovative synthetic strategies, which in turn have enabled the creation of novel analogues with

potentially improved properties. The dual mechanisms of action, targeting the bacterial

ribosome and eukaryotic microtubules, make it a fascinating subject for further research in

medicinal chemistry and chemical biology. This guide provides a foundational understanding of

the synthesis, characterization, and biological activities of Lankacidin C to aid in these future

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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